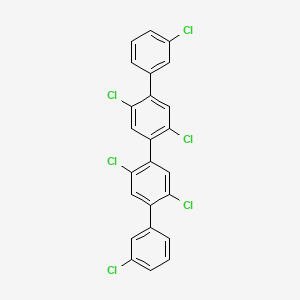

Hexachloroquaterphenyl

Description

BenchChem offers high-quality Hexachloroquaterphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexachloroquaterphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

89590-81-8 |

|---|---|

Molecular Formula |

C24H12Cl6 |

Molecular Weight |

513.1 g/mol |

IUPAC Name |

1,4-dichloro-2-(3-chlorophenyl)-5-[2,5-dichloro-4-(3-chlorophenyl)phenyl]benzene |

InChI |

InChI=1S/C24H12Cl6/c25-15-5-1-3-13(7-15)17-9-23(29)19(11-21(17)27)20-12-22(28)18(10-24(20)30)14-4-2-6-16(26)8-14/h1-12H |

InChI Key |

JJVLPNWLGJQTLV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2Cl)C3=C(C=C(C(=C3)Cl)C4=CC(=CC=C4)Cl)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Hexachloroquaterphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a feasible synthetic pathway for hexachloroquaterphenyl, a polychlorinated aromatic compound. The proposed methodology is predicated on established palladium-catalyzed cross-coupling reactions, which are widely utilized for the synthesis of polychlorinated biphenyls (PCBs) and related compounds. This document provides detailed experimental protocols, a summary of expected quantitative data, and a visualization of the synthetic workflow.

Overview of the Synthetic Strategy

The synthesis of hexachloroquaterphenyl can be strategically approached through a convergent synthesis, leveraging the well-established Suzuki-Miyaura coupling reaction. This method offers high selectivity and good yields for the formation of carbon-carbon bonds between aryl halides and arylboronic acids, even with sterically hindered and electronically deactivated substrates often found in polychlorinated systems.[1][2][3]

The proposed pathway involves two key stages:

-

Synthesis of a Chlorinated Biphenyl Precursor: The initial step focuses on the creation of a chlorinated biphenyl building block. For this guide, we will detail the synthesis of 2,4,5-trichlorobiphenyl.

-

Dimerization to Hexachloroquaterphenyl: The subsequent step involves a palladium-catalyzed homocoupling of a chlorinated biphenyl boronic acid derivative to yield the target hexachloroquaterphenyl.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of polychlorinated biphenyls and can be adapted for the synthesis of hexachloroquaterphenyl.

Synthesis of 2,4,5-Trichlorobiphenyl

This procedure is adapted from the Suzuki-Miyaura coupling method for PCB synthesis.[1][2]

Materials:

-

1-Bromo-2,4,5-trichlorobenzene

-

Phenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Dichloromethane

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 1-bromo-2,4,5-trichlorobenzene (1.0 eq), phenylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

Add a degassed solution of 2M aqueous sodium carbonate (2.0 eq).

-

Add a degassed mixture of toluene and ethanol (e.g., 3:1 v/v) to the flask.

-

Heat the reaction mixture to 80-90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to afford pure 2,4,5-trichlorobiphenyl.

Synthesis of 2,4,5-Trichlorobiphenyl-X-boronic acid

Materials:

-

Bromo-2,4,5-trichlorobiphenyl (synthesized from the above product via bromination)

-

Pinacol diborane or bis(pinacolato)diboron

-

Potassium acetate (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Dioxane or other suitable solvent

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine bromo-2,4,5-trichlorobiphenyl (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

Add anhydrous, degassed dioxane to the flask.

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction by GC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure. The resulting boronic ester can often be used in the next step without further purification, or it can be hydrolyzed to the boronic acid by treatment with an aqueous acid.

Synthesis of Hexachloroquaterphenyl via Suzuki-Miyaura Homocoupling

Materials:

-

2,4,5-Trichlorobiphenyl-X-boronic acid (from step 2.2)

-

Bromo-2,4,5-trichlorobiphenyl

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable ligand

-

Potassium phosphate (K₃PO₄) or another suitable base

-

1,4-Dioxane or Dimethylformamide (DMF)

-

Water

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve 2,4,5-trichlorobiphenyl-X-boronic acid (1.0 eq) and bromo-2,4,5-trichlorobiphenyl (1.0 eq) in dioxane or DMF.

-

Add an aqueous solution of the base (e.g., 2M K₃PO₄).

-

In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ and the phosphine ligand in the reaction solvent. Add this catalyst solution to the reaction mixture.

-

Heat the mixture to 80-100°C and stir for 24-48 hours. Monitor the formation of the product by GC-MS.

-

Cool the reaction to room temperature and perform an aqueous workup as described in the previous steps.

-

Purify the crude product by column chromatography and/or recrystallization to obtain the desired hexachloroquaterphenyl isomer.

Quantitative Data Summary

The following table summarizes the expected yields for each step, based on reported yields for analogous PCB syntheses. Actual yields may vary depending on the specific substrates and reaction conditions.

| Step | Product | Typical Yield (%) | Purity (%) |

| 2.1 Suzuki-Miyaura Coupling | 2,4,5-Trichlorobiphenyl | 70-90 | >98 |

| 2.2 Borylation | 2,4,5-Trichlorobiphenyl boronic ester | 60-85 | >95 |

| 2.3 Suzuki-Miyaura Homocoupling | Hexachloroquaterphenyl | 50-75 | >97 |

Visualization of the Synthetic Pathway

The following diagram illustrates the proposed workflow for the synthesis of hexachloroquaterphenyl.

Caption: Synthetic workflow for Hexachloroquaterphenyl.

This guide provides a comprehensive overview of a potential synthetic route to hexachloroquaterphenyl. Researchers should note that the specific substitution pattern of the final product will depend on the starting materials chosen. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, given the potential toxicity of polychlorinated aromatic compounds.

References

In-depth Technical Guide: Hexachloroquaterphenyl

Executive Summary

This document aims to provide a comprehensive technical overview of Hexachloroquaterphenyl, focusing on its chemical identity, experimental data, and relevant biological pathways. The primary audience for this guide includes researchers, scientists, and professionals involved in drug development and chemical safety. However, a significant challenge in compiling this information is the lack of a specific CAS (Chemical Abstracts Service) number for "Hexachloroquaterphenyl" in publicly accessible chemical databases. This suggests that "Hexachloroquaterphenyl" may not be a well-characterized or commonly referenced compound, or it may be a broad classification for various isomers, each with its own specific identifier.

Without a distinct CAS number, it is not feasible to retrieve the precise, verified experimental protocols, quantitative data, and specific signaling pathways requested. The information landscape is populated with data on related but distinct compounds such as hexachlorobiphenyl and hexachlorobenzene. While these compounds share structural similarities and toxicological profiles with polychlorinated aromatic compounds, directly extrapolating their data to Hexachloroquaterphenyl would be scientifically unsound.

This guide, therefore, will address the available information on the broader class of polychlorinated quaterphenyls where possible, while highlighting the critical data gap stemming from the absence of a specific CAS number.

Chemical Identity and CAS Number

A thorough search of chemical registries and databases has not yielded a specific CAS number for a compound broadly named "Hexachloroquaterphenyl." The CAS number is a unique identifier crucial for linking to specific experimental data, regulatory information, and scientific literature.

For instance, a related but more complex chlorinated compound, 2',3,3',4,6,6'-hexachloro-2-(3,4,5-trichlorophenyl)-1,1'-biphenyl, is listed in some databases with the explicit note that a CAS Registry Number is "Not Available". This underscores the challenge in identifying and retrieving data for specific, highly chlorinated aromatic compounds.

The term "Hexachloroquaterphenyl" implies a quaterphenyl backbone (a molecule with four directly linked benzene rings) substituted with six chlorine atoms. The vast number of possible isomers for such a structure, each with potentially different physical, chemical, and toxicological properties, makes a general search without a specific isomer name or CAS number highly challenging.

Quantitative Data

Due to the inability to identify a specific CAS number for Hexachloroquaterphenyl, a structured table of its quantitative data (e.g., melting point, boiling point, solubility, partition coefficients) cannot be compiled. Any attempt to provide such data would involve referencing potentially unrelated polychlorinated compounds, leading to inaccurate and misleading information.

Experimental Protocols

Similarly, the absence of a specific chemical identifier prevents the retrieval of detailed methodologies for key experiments. Scientific literature on the synthesis, analysis, or toxicological assessment of "Hexachloroquaterphenyl" is not readily discoverable without a more specific compound name or CAS number.

Researchers interested in this class of compounds would need to refer to literature on general methods for the synthesis and analysis of polychlorinated aromatic hydrocarbons. These would likely include techniques such as:

-

Synthesis: Suzuki or Ullmann coupling reactions for the formation of the quaterphenyl backbone, followed by controlled chlorination.

-

Analysis: Gas chromatography coupled with mass spectrometry (GC-MS) for separation and identification of isomers, and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.

Signaling Pathways and Biological Effects (General Overview for Polychlorinated Aromatic Compounds)

While specific data for Hexachloroquaterphenyl is unavailable, the broader class of polychlorinated aromatic compounds, including polychlorinated biphenyls (PCBs) and dioxins, are known to exert their biological effects through various signaling pathways. It is plausible that polychlorinated quaterphenyls could interact with similar pathways. A generalized representation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway, a common target for such compounds, is provided below.

potential isomers of Hexachloroquaterphenyl

An In-depth Technical Guide to the Potential Isomers of Hexachloroquaterphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated quaterphenyls (PCQs) are a class of halogenated aromatic hydrocarbons. Structurally, they consist of a quaterphenyl backbone, which is a series of four directly linked benzene rings, with multiple chlorine atoms attached. Hexachloroquaterphenyl, specifically, refers to a quaterphenyl molecule where six hydrogen atoms have been substituted with chlorine atoms. While not as extensively studied as their biphenyl counterparts (PCBs), the potential for a vast number of isomers and the known toxicity of related compounds make PCQs a subject of significant interest in environmental science and toxicology.

The number of chlorine atoms and their specific positions on the phenyl rings determine the physicochemical and toxicological properties of the molecule.[1] Isomers with specific chlorination patterns, particularly those that can adopt a planar conformation, are often of highest concern due to their potential to interact with biological systems in a manner similar to dioxins. This guide provides a theoretical framework for understanding the potential isomers of hexachloroquaterphenyl, along with proposed experimental protocols for their synthesis and analysis, drawing upon established methods for similar compounds like PCBs.

Isomer Enumeration and Classification

The quaterphenyl backbone itself can exist in several isomeric forms depending on the linkage points between the four phenyl rings. The most linear and commonly referenced is p,p',p''-quaterphenyl. However, other linkage isomers such as m,p',p''- and o,p',p''-quaterphenyl are also possible. For the purpose of this guide, we will consider the p,p',p''-quaterphenyl backbone for isomer enumeration.

A p,p',p''-quaterphenyl molecule has 22 available positions for chlorine substitution. The number of possible isomers for a given level of chlorination can be calculated combinatorially. For hexachloroquaterphenyl, where 6 chlorine atoms are present, a very large number of positional isomers are possible.

Table 1: Theoretical Number of Positional Isomers for Polychlorinated p,p',p''-quaterphenyls

| Degree of Chlorination | Number of Isomers |

| Monochloro- | 6 |

| Dichloro- | 66 |

| Trichloro- | 440 |

| Tetrachloro- | 2,275 |

| Pentachloro- | 9,128 |

| Hexachloro- | 29,601 |

| Heptachloro- | 81,400 |

| Octachloro- | 183,150 |

| Nonachloro- | 344,432 |

| Decachloro- | 540,540 |

| Undecachloro- | 705,432 |

| Dodecachloro- | 768,450 |

| Tridecachloro- | 686,400 |

| Tetradecachloro- | 504,900 |

| Pentadecachloro- | 300,300 |

| Hexadecachloro- | 142,800 |

| Heptadecachloro- | 52,800 |

| Octadecachloro- | 14,850 |

| Nonadecachloro- | 3,060 |

| Eicosachloro- | 442 |

| Henicosachloro- | 44 |

| Docosachloro- | 1 |

Note: The number of isomers is calculated based on a simplified combinatorial model and is presented for theoretical context.

These isomers can be broadly classified based on the substitution patterns, particularly the number of chlorine atoms at the ortho positions (positions 2, 6, 2', 6', etc.). This is a critical factor influencing the molecule's ability to rotate around the phenyl-phenyl bonds and adopt a planar conformation.

Caption: Logical classification of hexachloroquaterphenyl isomers.

Predicted Physicochemical Properties

The physicochemical properties of hexachloroquaterphenyl isomers are expected to follow trends similar to those of PCBs. Generally, as the degree of chlorination increases, water solubility decreases while lipophilicity (log Kow) and persistence in the environment increase.

Table 2: Predicted Physicochemical Property Trends for Hexachloroquaterphenyl Isomers

| Property | Predicted Trend with Increasing Chlorination | Influence of Isomer Structure |

| Molecular Weight | Increases | Constant for all hexachloro-isomers |

| Water Solubility | Very Low (Decreases) | Planar isomers may have slightly lower solubility |

| Vapor Pressure | Very Low (Decreases) | Less symmetrical isomers may have higher vapor pressure |

| Log Kow (Octanol-Water Partition Coefficient) | High (Increases) | Expected to be high for all isomers, indicating high lipophilicity |

| Environmental Persistence | High | Expected to be very persistent and resistant to degradation |

Potential Toxicological Significance

The toxicity of chlorinated aromatic hydrocarbons is highly dependent on their structure. For PCBs, isomers that can assume a flat, "coplanar" conformation are of particular concern. These coplanar PCBs can bind to the aryl hydrocarbon (Ah) receptor, initiating a cascade of biological events that can lead to a range of toxic effects, including immunotoxicity, reproductive and developmental effects, and carcinogenesis.[2][3]

It is hypothesized that hexachloroquaterphenyl isomers with no or only one chlorine atom in the ortho positions would be more likely to adopt a coplanar or near-coplanar conformation, and thus may exhibit "dioxin-like" toxicity. Isomers with multiple ortho-chlorines are sterically hindered from achieving planarity and are expected to be less toxic via the Ah receptor pathway.

Experimental Protocols

The following protocols are proposed for the synthesis and analysis of hexachloroquaterphenyl isomers, based on established methods for PCBs and other polychlorinated polyphenyls.

Synthesis of Hexachloroquaterphenyl Isomers (Conceptual)

A potential synthetic route would involve the chlorination of a quaterphenyl backbone. Precise synthesis of specific congeners would likely require a multi-step process involving the coupling of chlorinated benzene or biphenyl precursors, for example, via a Suzuki coupling reaction. This allows for controlled placement of chlorine atoms.

Extraction from Environmental or Biological Matrices

The extraction method would depend on the sample matrix.

-

Solid Samples (e.g., sediment, tissue):

-

Homogenize the sample.

-

Perform a Soxhlet extraction with a non-polar solvent mixture such as hexane/acetone.[4]

-

Concentrate the extract using a rotary evaporator.

-

-

Liquid Samples (e.g., water):

-

Use liquid-liquid extraction with a solvent like dichloromethane or hexane.

-

Alternatively, for trace amounts, solid-phase extraction (SPE) with a C18 cartridge can be used to concentrate the analytes.[4]

-

Sample Cleanup and Fractionation

Crude extracts will contain co-extracted lipids and other interfering compounds that must be removed prior to analysis.

-

Gel Permeation Chromatography (GPC): An effective first step to remove high molecular weight interferences like lipids.

-

Adsorption Chromatography: Use columns packed with silica gel or Florisil to separate the hexachloroquaterphenyls from other compounds based on polarity.[4] A multi-column approach may be necessary to isolate specific isomer groups (e.g., separating non-ortho from ortho-substituted congeners).

Instrumental Analysis and Identification

-

Gas Chromatography-Mass Spectrometry (GC-MS): High-resolution capillary GC is essential for separating the complex mixture of isomers. A long, narrow-bore column with a specific stationary phase (e.g., DB-5ms) would be required. Mass spectrometry, particularly high-resolution MS, provides definitive identification and quantification.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the separation of isomers, and different stationary phases can offer different selectivities.[2][5] This can be particularly useful for fractionating the sample before GC-MS analysis.

-

Two-Dimensional Gas Chromatography (GCxGC): For extremely complex mixtures where single-column GC is insufficient, GCxGC offers significantly enhanced separation power.[4]

Caption: A generalized experimental workflow for isomer analysis.

Conclusion

Hexachloroquaterphenyl represents a complex class of compounds with a vast number of potential isomers. While specific experimental data is scarce, by drawing parallels with well-understood compounds like PCBs, we can predict their physicochemical properties, potential toxicological significance, and the analytical methodologies required for their study. The protocols and classifications outlined in this guide provide a foundational framework for researchers entering this challenging area of environmental and analytical chemistry. Further research is necessary to synthesize and characterize these isomers to validate these theoretical predictions and understand their true environmental and health impacts.

References

- 1. epa.gov [epa.gov]

- 2. Polychlorinated Biphenyls (PCBs) Toxicity: What Are Adverse Health Effects of PCB Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 4. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

The Environmental Persistence of Hexachloroquaterphenyl: An Analysis of Available Data

An extensive review of publicly available scientific literature and environmental data reveals a significant information gap regarding the environmental persistence, biodegradation, photolysis, hydrolysis, and soil sorption of Hexachloroquaterphenyl. Similarly, a broader search for the general class of polychlorinated quaterphenyls (PCQs) did not yield specific quantitative data necessary to compile a comprehensive technical guide on their environmental fate.

While the molecular structure of Hexachloroquaterphenyl—a quaterphenyl backbone with six chlorine atoms—suggests potential for persistence in the environment analogous to other polychlorinated aromatic compounds, no empirical studies were identified to substantiate this. The high degree of chlorination and the stability of the biphenyl rings in related compounds like polychlorinated biphenyls (PCBs) are known to contribute to their environmental recalcitrance. However, direct extrapolation of PCB data to PCQs is scientifically unsound without specific experimental validation.

Our comprehensive search strategy included queries for "Hexachloroquaterphenyl environmental persistence," "biodegradation of Hexachloroquaterphenyl," "photolysis of Hexachloroquaterphenyl," "hydrolysis of Hexachloroquaterphenyl," and "soil sorption of Hexachloroquaterphenyl," as well as broader searches for the entire class of "polychlorinated quaterphenyls." These searches did not return any studies containing the quantitative data on half-life, degradation rates, partition coefficients, or the detailed experimental methodologies required for a technical whitepaper.

Consequently, it is not possible to provide structured tables of quantitative data, detailed experimental protocols, or diagrams of signaling pathways and experimental workflows as requested. The absence of such information in the scientific literature prevents a meaningful assessment of the environmental risk profile of Hexachloroquaterphenyl.

Further research, including laboratory studies on its behavior in various environmental compartments (soil, water, air) and under different conditions (biotic and abiotic), is necessary to elucidate the environmental persistence and fate of Hexachloroquaterphenyl. Until such data becomes available, its potential for long-term environmental contamination remains unknown.

In-Depth Technical Guide: Degradation Products of Hexachloroquaterphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of hexachloroquaterphenyl degradation products. Due to the limited direct research on hexachloroquaterphenyl, this guide draws heavily on the extensive knowledge available for structurally similar compounds, namely polychlorinated biphenyls (PCBs). The principles of metabolic transformation and analytical methodologies for PCBs are presented as a strong predictive framework for understanding the fate of hexachloroquaterphenyl in biological and environmental systems.

Introduction to Hexachloroquaterphenyl

Hexachloroquaterphenyl belongs to the class of polychlorinated quaterphenyls (PCQs), which are synthetic organochlorine compounds. Structurally, they consist of four interconnected phenyl rings with multiple chlorine atom substitutions. Like their better-known relatives, the polychlorinated biphenyls (PCBs), PCQs are persistent organic pollutants (POPs) characterized by their chemical stability, lipophilicity, and resistance to degradation. These properties lead to their bioaccumulation in fatty tissues and biomagnification through the food chain[1]. The presence of PCQs has been documented in environmental samples and in human tissues, notably in cases of "Yusho" disease, a mass poisoning that occurred in Japan in 1968 due to consumption of contaminated rice oil[2].

Presumed Degradation Products

Direct studies identifying the specific degradation products of hexachloroquaterphenyl are scarce in publicly available scientific literature. However, based on the well-established metabolic pathways of PCBs, the primary degradation products of hexachloroquaterphenyl are presumed to be hydroxylated hexachloroquaterphenyls (OH-HCQPs) .

The metabolic transformation of PCBs is primarily mediated by the cytochrome P450 monooxygenase system in the liver[3]. This enzymatic system catalyzes the hydroxylation of the aromatic rings, a crucial step in increasing the polarity of these lipophilic compounds and facilitating their excretion from the body. It is highly probable that hexachloroquaterphenyl undergoes a similar metabolic fate.

The position of the hydroxyl group on the quaterphenyl backbone will depend on the specific isomer of hexachloroquaterphenyl and the steric hindrance imposed by the chlorine atoms. For PCBs, hydroxylation often occurs at the para-position of the less chlorinated phenyl ring.

Further metabolism of the hydroxylated intermediates could potentially lead to the formation of other minor degradation products, such as dihydroxylated and methoxylated derivatives, although these are generally found in much lower concentrations for PCBs.

Quantitative Data on Degradation (Analogous Data from PCBs)

As of the date of this guide, no specific quantitative data on the degradation rates or product formation for hexachloroquaterphenyl has been found in the reviewed literature. To provide a relevant quantitative context, the following table summarizes representative data on the formation of hydroxylated metabolites from various PCB congeners. This data can serve as an estimate for the potential metabolic conversion of hexachloroquaterphenyl.

| Parent Compound (PCB Congener) | Primary Hydroxylated Metabolite(s) | Biological System | Conversion Rate/Concentration | Reference |

| 2,2',4,5,5'-Pentachlorobiphenyl (PCB 101) | 4-OH-2,2',3,5,5'-Pentachlorobiphenyl | Rat Liver Microsomes | Not specified | [3] |

| 2,2',3,3',4,4'-Hexachlorobiphenyl (PCB 128) | 5-OH-2,2',3,3',4,4'-Hexachlorobiphenyl | Human Liver Microsomes | Not specified | [3] |

| 2,2',4,4',5,5'-Hexachlorobiphenyl (PCB 153) | 4-OH-2,2',3,4',5,5'-Hexachlorobiphenyl | Human Serum | 0.10 (Median ratio of ΣOH-PCBs to ΣPCBs) | [4] |

| 2,2',3,4,4',5,5'-Heptachlorobiphenyl (PCB 180) | 4-OH-2,2',3,3',4',5,5'-Heptachlorobiphenyl | Human Serum | 0.10 (Median ratio of ΣOH-PCBs to ΣPCBs) | [4] |

Experimental Protocols

Analysis of Hexachloroquaterphenyl in Biological Samples

The following protocol is adapted from the method used for the determination of PCQs in the blood of Yusho patients, which involves complete chlorination to a single derivative for quantification[2]. This method is suitable for determining the total PCQ concentration but would require modification for the analysis of specific degradation products.

Objective: To quantify the total concentration of hexachloroquaterphenyl in a blood sample.

Principle: Hexachloroquaterphenyl and its isomers are chemically derivatized to a single, fully chlorinated compound, octadecachloroquaterphenyl (ODCQ), which is then quantified using gas chromatography with an electron capture detector (GC-ECD).

Materials:

-

Blood sample

-

1.5 N Potassium hydroxide/ethanol solution

-

n-Hexane

-

Antimony(V) chloride

-

Chloroform

-

20% Hydrochloric acid

-

Anhydrous sodium sulfate

-

Alumina

-

2% Dichloromethane/n-hexane solution

-

n-Nonane

-

Gas chromatograph with an electron capture detector (GC-ECD)

-

Capillary column (e.g., Quadrex 007-65HT)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 2 g of a well-mixed blood sample into a 10 mL round-bottom test tube.

-

Add 3.5 mL of 1.5 N potassium hydroxide/ethanol solution and mix thoroughly.

-

Heat the mixture in a water bath at 80°C for 1 hour to saponify lipids.

-

Cool the mixture to room temperature.

-

-

Extraction:

-

Add 2 mL of n-hexane and shake vigorously to extract the PCQs.

-

Centrifuge the mixture at 3,000 rpm for 1 minute to separate the layers.

-

Carefully collect the upper n-hexane layer into a clean test tube.

-

Repeat the extraction two more times with fresh n-hexane.

-

Combine the n-hexane extracts.

-

-

Chlorination:

-

Concentrate the combined n-hexane extract to dryness under a gentle stream of nitrogen.

-

Completely remove any residual solvent using a vacuum desiccator.

-

Add 0.5 mL of antimony(V) chloride to the dried extract and seal the tube.

-

Heat the sealed tube at 200°C for 3 hours to achieve complete chlorination to ODCQs.

-

-

Cleanup:

-

Cool the tube in an ice bath.

-

Carefully open the tube and add 2 mL of chloroform, stirring well.

-

Add 0.5 mL of 20% hydrochloric acid and mix.

-

Add another 2 mL of 20% hydrochloric acid, stir, and centrifuge at 3,000 rpm for 1 minute.

-

Discard the upper aqueous (hydrochloric acid) layer.

-

Repeat the washing with 20% hydrochloric acid two more times.

-

Pass the chloroform layer through a Pasteur pipette filled with 1.5 g of anhydrous sodium sulfate to remove any remaining water.

-

Elute the column with 6 mL of n-hexane and combine with the chloroform extract.

-

-

Fractionation:

-

Dry the combined eluate under a nitrogen stream.

-

Redissolve the residue in 1 mL of n-hexane.

-

Load the solution onto a Pasteur pipette filled with 0.2 g of anhydrous sodium sulfate layered over 0.25 g of alumina.

-

Elute the column with 6 mL of 2% dichloromethane/n-hexane.

-

-

Quantification:

-

Dry the final eluate under a nitrogen stream.

-

Dissolve the residue in a precise volume of n-nonane (e.g., 0.2 mL).

-

Analyze the solution by GC-ECD.

-

Quantify the ODCQ peak against a standard curve prepared from a certified ODCQ standard.

-

Proposed Protocol for the Analysis of Hydroxylated Hexachloroquaterphenyl Metabolites

This proposed protocol is based on established methods for the analysis of hydroxylated PCBs (OH-PCBs) and would require validation for OH-HCQPs.

Objective: To identify and quantify hydroxylated metabolites of hexachloroquaterphenyl in a biological matrix (e.g., serum, tissue).

Principle: Metabolites are extracted from the biological matrix, derivatized to improve their chromatographic properties and detection sensitivity, and then analyzed by gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Biological sample (serum, tissue homogenate)

-

Internal standards (e.g., isotopically labeled OH-PCBs)

-

Formic acid

-

Dichloromethane/n-Hexane (1:1, v/v)

-

Potassium fluoride

-

Diazomethane (for methylation) or other derivatizing agent

-

Silica gel for column chromatography

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Extraction:

-

Spike the sample with internal standards.

-

Acidify the sample with formic acid.

-

Perform a liquid-liquid extraction with dichloromethane/n-hexane.

-

Separate the organic phase.

-

-

Cleanup and Fractionation:

-

Partition the extract with an aqueous solution of potassium fluoride to separate the phenolic metabolites (OH-HCQPs) from the neutral parent compounds.

-

Acidify the aqueous layer and re-extract the OH-HCQPs with an organic solvent.

-

Perform column chromatography on silica gel to further purify the extract.

-

-

Derivatization:

-

Methylate the hydroxyl groups of the OH-HCQPs using a freshly prepared solution of diazomethane to form the corresponding methoxy-derivatives (MeO-HCQPs). This step improves the volatility and chromatographic behavior of the analytes.

-

-

Analysis:

-

Analyze the derivatized extract by GC-MS in selected ion monitoring (SIM) mode for high sensitivity and specificity.

-

Identify and quantify the MeO-HCQPs based on their retention times and mass spectra relative to derivatized authentic standards (if available) or by comparing to the fragmentation patterns of known MeO-PCBs.

-

Visualizations

Presumed Metabolic Pathway of Hexachloroquaterphenyl

Caption: Presumed metabolic pathway of hexachloroquaterphenyl.

Experimental Workflow for Analysis of Hexachloroquaterphenyl

Caption: Workflow for total hexachloroquaterphenyl analysis.

Signaling Pathways and Toxicological Implications

There is a lack of specific research on the disruption of signaling pathways by hexachloroquaterphenyl or its degradation products. However, the structural similarity to PCBs suggests that PCQs and their hydroxylated metabolites could interact with similar biological targets.

PCBs and their hydroxylated metabolites are known to interfere with several critical signaling pathways, including:

-

Endocrine Disruption: OH-PCBs can bind to thyroid hormone transport proteins, such as transthyretin, and interfere with thyroid hormone homeostasis[5]. They can also exhibit estrogenic or anti-estrogenic activity by interacting with estrogen receptors.

-

Aryl Hydrocarbon Receptor (AhR) Signaling: Some PCB congeners are potent agonists of the AhR, a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism and other cellular processes. Activation of the AhR is a key mechanism for the dioxin-like toxicity of certain PCBs.

-

Neurological Effects: PCBs are developmental neurotoxicants, and their metabolites can interfere with intracellular signaling pathways in the brain, affecting processes like calcium homeostasis and neurotransmitter release.

Given these precedents, it is plausible that hexachloroquaterphenyl and its hydroxylated metabolites could also exert toxicity through the disruption of these or similar signaling pathways. Further research is needed to elucidate the specific molecular targets and mechanisms of action for this class of compounds.

Conclusion

This technical guide has synthesized the available information on the degradation products of hexachloroquaterphenyl, drawing heavily on the well-established knowledge of PCB metabolism. The primary degradation products are presumed to be hydroxylated derivatives, and this guide has provided analogous quantitative data and detailed experimental protocols to aid researchers in this area. The provided diagrams illustrate the presumed metabolic pathway and a validated analytical workflow. While significant data gaps remain, particularly concerning quantitative degradation rates and specific signaling pathway interactions for hexachloroquaterphenyl, the information presented here provides a solid foundation for future research and risk assessment of this persistent environmental contaminant.

References

- 1. Photochemical formation of hydroxylated polychlorinated biphenyls (OH-PCBs) from decachlorobiphenyl (PCB-209) on solids/air interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 4. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of estrogen receptor agonists among hydroxylated polychlorinated biphenyls using classification-based quantitative structure–activity relationship models - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Hexachloroquaterphenyl

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Hexachloroquaterphenyl represents a class of polychlorinated aromatic hydrocarbons (PCAHs). The structural elucidation of such novel compounds is fundamentally reliant on a suite of spectroscopic techniques. This document outlines the theoretical spectroscopic data for Hexachloroquaterphenyl and provides detailed methodologies for acquiring such data. The information herein serves as a predictive guide for researchers synthesizing or identifying this molecule or structurally similar compounds. The exact position of the six chlorine atoms on the quaterphenyl backbone would significantly influence the spectra; for this guide, we will consider a generic, asymmetric substitution pattern to illustrate a more complex and representative spectroscopic outcome.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from NMR, IR, and Mass Spectrometry for Hexachloroquaterphenyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the six chlorine substituents, the aromatic protons and carbons are expected to be significantly deshielded, resulting in downfield chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for Hexachloroquaterphenyl

| Nucleus | Predicted Chemical Shift (δ) | Expected Multiplicity | Notes |

| ¹H | 7.50 - 8.50 ppm | Doublet, Triplet, Multiplet | The exact chemical shifts and coupling constants (J-values) will be highly dependent on the specific substitution pattern of the chlorine atoms. Protons ortho to a chlorine atom or in a sterically hindered position between rings will be shifted further downfield. |

| ¹³C | 125 - 150 ppm | Singlet | Aromatic carbons directly bonded to chlorine will show the largest downfield shifts. Carbons in the quaterphenyl backbone will appear in the typical aromatic region, with their exact shifts influenced by the positions of the chlorine atoms. |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions typical for aromatic systems, with the addition of strong C-Cl stretching bands.

Table 2: Predicted IR Absorption Data for Hexachloroquaterphenyl

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Notes |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | Typical for sp² C-H bonds in an aromatic ring. |

| 1600 - 1450 | Aromatic C=C Stretch | Medium to Strong | Multiple bands are expected in this region, characteristic of the aromatic rings of the quaterphenyl backbone. |

| 1100 - 850 | C-Cl Stretch | Strong | The presence of strong absorptions in this region is a key indicator of a chlorinated aromatic compound. The exact frequency can vary with the substitution pattern. |

| 900 - 675 | Aromatic C-H Out-of-Plane Bending | Strong | The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings. |

Mass Spectrometry (MS)

The mass spectrum is expected to show a complex and highly characteristic isotopic pattern due to the presence of six chlorine atoms. The fragmentation will likely proceed through the sequential loss of these chlorine atoms.

Table 3: Predicted Mass Spectrometry Data for Hexachloroquaterphenyl (Assuming Electron Ionization)

| m/z Value | Ion | Notes |

| [M]⁺, [M+2]⁺, ... [M+12]⁺ | Molecular Ion Cluster | The molecular ion will appear as a cluster of peaks due to the isotopes of chlorine (³⁵Cl and ³⁷Cl). The most intense peak in this cluster will correspond to the molecule containing the most abundant isotopes. The presence of six chlorine atoms will result in a characteristic pattern of peaks separated by 2 Da. |

| [M-Cl]⁺ | Loss of one Chlorine atom | A prominent fragment resulting from the loss of a single chlorine atom. This fragment will also exhibit an isotopic pattern corresponding to the remaining five chlorine atoms. |

| [M-2Cl]⁺ | Loss of two Chlorine atoms | Sequential loss of chlorine is a characteristic fragmentation pathway for polychlorinated compounds. |

| [M-nCl]⁺ | Successive losses of Chlorine | A series of fragment ions corresponding to the loss of multiple chlorine atoms is expected. |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a solid aromatic compound like Hexachloroquaterphenyl.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Weigh approximately 5-25 mg of the solid Hexachloroquaterphenyl sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small, clean vial.[1][2][3] Ensure the solvent does not have residual peaks that would overlap with the expected signals.

-

To remove any particulate matter, filter the solution through a Pasteur pipette containing a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[1][2][4]

-

Cap the NMR tube and label it clearly.[4]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire a ¹H NMR spectrum. A standard acquisition may involve 16-64 scans.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.[3]

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale, typically to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

-

IR Spectroscopy (ATR-FTIR) Protocol

-

Sample Preparation :

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.[5][6] Clean with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth if necessary.

-

Place a small amount (a few milligrams) of the powdered Hexachloroquaterphenyl sample directly onto the center of the ATR crystal.[7][8]

-

-

Data Acquisition :

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.[7]

-

Lower the instrument's pressure arm to apply consistent pressure to the solid sample, ensuring good contact with the ATR crystal.[5][8]

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of approximately 4000 to 400 cm⁻¹.

-

-

Data Processing :

-

The software will automatically perform a background subtraction.

-

Identify the wavenumbers of the major absorption bands.

-

Correlate these absorption bands with known vibrational frequencies of functional groups to confirm structural features.[9]

-

Mass Spectrometry (Electron Ionization) Protocol

-

Sample Preparation :

-

Prepare a dilute solution of Hexachloroquaterphenyl in a volatile organic solvent (e.g., hexane, dichloromethane).

-

Alternatively, for solid samples, a direct insertion probe can be used. A small amount of the solid is placed in a capillary tube at the end of the probe.

-

-

Data Acquisition :

-

Introduce the sample into the mass spectrometer. If using a solution, it may be introduced via a gas chromatograph (GC-MS) for separation and purification prior to ionization. For direct insertion, the probe is inserted into the ion source.

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

This causes ionization and fragmentation of the molecule.

-

The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion at a specific m/z value.

-

-

Data Analysis :

-

Identify the molecular ion peak cluster. For a compound with six chlorine atoms, a characteristic pattern of peaks (M⁺, M+2⁺, M+4⁺, etc.) will be observed due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%).[10][11][12] The relative intensities of this cluster can be predicted and compared to the experimental data to confirm the number of chlorine atoms.

-

Analyze the major fragment ions. Look for fragments corresponding to the sequential loss of chlorine atoms ([M-Cl]⁺, [M-2Cl]⁺, etc.).

-

Correlate the fragmentation pattern with the proposed structure.

-

Visualized Workflows

General Spectroscopic Analysis Workflow

Caption: A logical workflow for the structural elucidation of a novel compound.

Mass Spectrometry Fragmentation Concept

Caption: Conceptual diagram of electron ionization and fragmentation in mass spectrometry.

References

- 1. researchgate.net [researchgate.net]

- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. agilent.com [agilent.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. jascoinc.com [jascoinc.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Mass Spectrum Of Chlorine | Mass, Facts & Summary [chemdictionary.org]

- 12. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for the Detection of Hexachloroquaterphenyl (HCQ)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexachloroquaterphenyl (HCQ) is a polychlorinated aromatic hydrocarbon belonging to the class of persistent organic pollutants (POPs). Due to their chemical stability and lipophilicity, these compounds can bioaccumulate in the environment and in living organisms, posing potential health risks. Accurate and sensitive analytical methods are therefore crucial for monitoring HCQ in various matrices, including environmental samples (e.g., soil, water, air) and biological tissues.

This document provides detailed application notes and protocols for the detection and quantification of Hexachloroquaterphenyl using gas chromatography-tandem mass spectrometry (GC-MS/MS). The methodologies described are based on established analytical principles for related polychlorinated compounds, such as polychlorinated biphenyls (PCBs) and polychlorinated terphenyls (PCTs), and are adapted for the specific analysis of HCQ.

Analytical Methodology

The primary analytical technique for the determination of HCQ is Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS). This method offers high sensitivity and selectivity, which is essential for detecting trace levels of HCQ in complex sample matrices. The general workflow involves sample extraction, cleanup, and subsequent instrumental analysis.

Experimental Workflow

Caption: General workflow for the analysis of Hexachloroquaterphenyl.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the described analytical method for HCQ. These values are estimations based on the analysis of structurally similar compounds like polychlorinated terphenyls and biphenyls and should be validated in the user's laboratory.

Table 1: Method Detection and Quantification Limits

| Parameter | Estimated Value (in environmental matrix) |

| Method Detection Limit (MDL) | 0.1 - 1.0 ng/g |

| Method Quantification Limit (MQL) | 0.3 - 3.0 ng/g |

Note: Actual detection and quantification limits are matrix-dependent and should be determined experimentally.

Table 2: Recovery, Precision, and Linearity

| Parameter | Expected Performance |

| Recovery | |

| Solid-Phase Extraction | 85 - 110% |

| Soxhlet Extraction | 90 - 115% |

| Precision (as Relative Standard Deviation, RSD) | |

| Repeatability (Intra-day) | < 10% |

| Reproducibility (Inter-day) | < 15% |

| Linearity | |

| Calibration Range | 0.1 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

Experimental Protocols

Sample Preparation

1.1. Extraction

Two common extraction methods are presented: Soxhlet extraction for solid samples and Solid-Phase Extraction (SPE) for liquid samples.

Protocol 1.1.1: Soxhlet Extraction (for soil, sediment, and tissue samples)

-

Homogenization: Homogenize the solid sample to ensure representativeness. For tissue samples, grinding with anhydrous sodium sulfate is recommended to remove water.

-

Spiking: Spike the sample with a surrogate internal standard (e.g., a ¹³C-labeled polychlorinated aromatic compound) to monitor extraction efficiency.

-

Extraction: Place the homogenized sample (10-20 g) into a Soxhlet thimble. Extract with 200 mL of a 1:1 (v/v) mixture of hexane and acetone for 16-24 hours.

-

Concentration: After extraction, concentrate the solvent extract to approximately 1-2 mL using a rotary evaporator.

Protocol 1.1.2: Solid-Phase Extraction (for water samples)

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.

-

Sample Loading: Pass the water sample (1 L) through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

-

Elution: After loading, dry the cartridge under a gentle stream of nitrogen. Elute the trapped analytes with 10 mL of dichloromethane followed by 10 mL of hexane.

-

Concentration: Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

1.2. Sample Cleanup

Cleanup is a critical step to remove interfering co-extracted substances.

Protocol 1.2.1: Florisil/Alumina Column Chromatography

-

Column Preparation: Prepare a multi-layer chromatography column by packing a glass column with (from bottom to top): glass wool, 5 g of activated alumina, 10 g of activated Florisil, and 2 g of anhydrous sodium sulfate.

-

Sample Loading: Pre-wet the column with hexane. Load the concentrated extract from the extraction step onto the column.

-

Elution:

-

Fraction 1 (containing PCBs and some chlorinated aromatics): Elute with 100 mL of hexane.

-

Fraction 2 (containing HCQ and other more polar compounds): Elute with 100 mL of a 70:30 (v/v) mixture of hexane and dichloromethane.

-

-

Concentration: Concentrate the second fraction to a final volume of 1 mL.

-

Internal Standard Addition: Add an internal standard (e.g., a labeled PCB congener not expected in the sample) for quantification.

Instrumental Analysis: GC-MS/MS

2.1. GC-MS/MS System and Conditions

-

Gas Chromatograph: Agilent 7890B GC (or equivalent)

-

Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS (or equivalent)

-

GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Injector: Split/splitless injector, operated in splitless mode at 280°C

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp 1: 15°C/min to 200°C

-

Ramp 2: 5°C/min to 320°C, hold for 10 minutes

-

-

MS Transfer Line Temperature: 300°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

2.2. Mass Spectrometry - Expected Fragmentation

Due to the lack of a publicly available mass spectrum for Hexachloroquaterphenyl, the expected fragmentation pattern is inferred from the behavior of other polychlorinated aromatic compounds. The molecular ion cluster will be the most prominent feature, showing the characteristic isotopic pattern for a compound containing six chlorine atoms. Fragmentation will likely involve the sequential loss of chlorine atoms (Cl) and dichlorine (Cl₂).

Diagram of a Logical Relationship for MS/MS Transition Selection

Application Note: Analysis of Hexachloroquaterphenyl (HCQ) by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Introduction

Hexachloroquaterphenyls (HCQs) are a subclass of polychlorinated quaterphenyls (PCQs), which are persistent organic pollutants (POPs). Due to their chemical stability and lipophilicity, they can bioaccumulate in the environment and in living organisms, posing potential health risks. Accurate and reliable analytical methods are therefore essential for monitoring HCQ levels in various environmental and biological samples. High-Performance Liquid Chromatography (HPLC) offers a powerful technique for the separation and quantification of such complex aromatic compounds.

This application note details a reversed-phase HPLC (RP-HPLC) method coupled with UV detection, which is a common and effective approach for the analysis of aromatic compounds. The provided protocols are based on established methods for related compounds such as polychlorinated biphenyls (PCBs) and non-chlorinated quaterphenyl isomers.

Experimental Protocols

Sample Preparation

The appropriate sample preparation protocol will depend on the sample matrix. Below are general guidelines for liquid and solid samples.

1. Liquid Samples (e.g., water, plasma)

-

Liquid-Liquid Extraction (LLE):

-

To 10 mL of the liquid sample, add 10 mL of a non-polar solvent such as hexane or a mixture of hexane and dichloromethane (1:1, v/v).

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the phases.

-

Carefully collect the organic (upper) layer containing the HCQs.

-

Repeat the extraction twice more with fresh organic solvent.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase for HPLC analysis.

-

2. Solid Samples (e.g., soil, tissue)

-

Solid-Phase Extraction (SPE):

-

Homogenize the solid sample.

-

Weigh approximately 1 g of the homogenized sample into a glass vial.

-

Add 10 mL of an appropriate extraction solvent (e.g., acetonitrile or a mixture of hexane and acetone).

-

Sonicate the mixture for 20 minutes.

-

Centrifuge at 3000 rpm for 10 minutes and collect the supernatant.

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the sample extract onto the SPE cartridge.

-

Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 50:50) to remove polar interferences.

-

Elute the HCQs with a small volume (e.g., 5 mL) of a non-polar solvent like hexane.

-

Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.

-

HPLC Analysis

Instrumentation:

-

HPLC system with a binary or quaternary pump

-

Autosampler

-

UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) or Phenyl-Hexyl Column |

| Mobile Phase | A: WaterB: Acetonitrile or Methanol |

| Gradient | Isocratic or Gradient Elution. Start with 70% B, hold for 5 min, increase to 95% B over 15 min, hold for 5 min. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

Note: The optimal mobile phase composition and gradient may require method development and optimization depending on the specific HCQ isomers of interest and the sample matrix. A wavelength of 280 nm is a suitable starting point for the detection of quaterphenyl isomers.

Data Presentation

Quantitative data for the analysis of biphenyls and their metabolites, which are structurally related to HCQs, are presented below to provide an indication of expected performance.

| Compound | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) |

| Biphenyl | 7.4 | 0.04 | 0.12 |

| 2-Phenylphenol | 4.2 | 0.02 | 0.05 |

| 2,3-Dihydroxybiphenyl | 3.5 | 0.02 | 0.05 |

LOD: Limit of Detection, LOQ: Limit of Quantification. Data from a reversed-phase HPLC-DAD method for biphenyls.

Mandatory Visualization

Caption: Experimental workflow for HPLC analysis of HCQ.

Caption: Logical relationship of HPLC system components.

Application Notes and Protocols for the Extraction of Hexachloroquaterphenyls from Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexachloroquaterphenyls (HCQs) are a class of persistent organic pollutants (POPs) that are structurally similar to polychlorinated biphenyls (PCBs) but with a greater number of phenyl rings. Their chemical stability and lipophilicity lead to their persistence in the environment and bioaccumulation in food chains, posing potential risks to human health and ecosystems. Accurate monitoring of HCQs in various environmental matrices is crucial for risk assessment and regulatory purposes.

This document provides detailed application notes and protocols for the extraction of hexachloroquaterphenyls from environmental samples, including soil, sediment, and water. The methodologies described are based on established and validated techniques for other POPs, such as PCBs, and are adaptable for HCQs.

Data Presentation: Quantitative Performance of Extraction Methods

As specific performance data for hexachloroquaterphenyls are limited in the literature, the following table summarizes typical recovery rates for polychlorinated biphenyls (PCBs) using various extraction methods. This data can be considered indicative of the expected performance for HCQs due to their similar chemical properties.

| Extraction Method | Matrix | Surrogate Compound(s) | Average Recovery (%) | Relative Standard Deviation (%) | Reference |

| Soxhlet Extraction | Soil | PCB Congeners | 85 - 110 | < 15 | [1] |

| Pressurized Liquid Extraction (PLE) | Sediment | PCB Congeners | 90 - 105 | < 10 | [2][3] |

| QuEChERS | Soil | Aroclor 1254 | 95.3 - 103.2 | 2.1 - 5.8 | |

| Solid-Phase Extraction (SPE) | Water | PCB Congeners | 80 - 115 | < 20 | [4] |

Experimental Protocols

The following protocols provide detailed methodologies for the extraction and cleanup of hexachloroquaterphenyls from soil/sediment and water samples.

Protocol 1: Extraction of Hexachloroquaterphenyls from Soil and Sediment Samples using Pressurized Liquid Extraction (PLE)

This protocol is suitable for the efficient extraction of HCQs from solid matrices.

1. Materials and Reagents:

-

Pressurized Liquid Extraction (PLE) system and extraction cells

-

Diatomaceous earth or clean sand

-

Anhydrous sodium sulfate (baked at 400°C for 4 hours)

-

Solvents: Hexane, Dichloromethane (DCM), Acetone (pesticide grade or equivalent)

-

Surrogate standards (e.g., specific PCB congeners not expected in the sample)

-

Concentrator tube

-

Nitrogen evaporation system

-

Glass fiber filters

2. Sample Preparation:

-

Homogenize the soil or sediment sample by sieving to remove large debris.

-

Air-dry the sample or determine the moisture content to report results on a dry weight basis.

-

Mix the sample (e.g., 10 g) with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.

3. PLE Extraction:

-

Assemble a PLE cell with a glass fiber filter at the bottom.

-

Pack the cell with the prepared sample mixture. A layer of diatomaceous earth can be added on top.

-

Spike the sample with surrogate standards.

-

Place the cell in the PLE system.

-

Set the PLE parameters (a starting point is provided below, optimization may be required):

-

Solvent: Hexane:Dichloromethane (1:1, v/v)

-

Temperature: 100°C

-

Pressure: 1500 psi

-

Static Time: 10 minutes

-

Number of Cycles: 2

-

-

Collect the extract in a pre-cleaned collection vial.

4. Extract Concentration and Cleanup:

-

Concentrate the extract to approximately 1 mL using a nitrogen evaporation system.

-

Proceed with a cleanup step as described in Protocol 3.

Protocol 2: Extraction of Hexachloroquaterphenyls from Water Samples using Solid-Phase Extraction (SPE)

This protocol is designed for the extraction and concentration of HCQs from aqueous matrices.

1. Materials and Reagents:

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or similar reversed-phase sorbent)

-

SPE vacuum manifold

-

Solvents: Methanol, Dichloromethane (DCM), Ethyl Acetate (pesticide grade or equivalent)

-

Surrogate standards

-

Concentrator tube

-

Nitrogen evaporation system

-

Glass fiber filters for sample pre-filtration

2. Sample Preparation:

-

Filter the water sample (e.g., 1 L) through a glass fiber filter to remove suspended solids.

-

Adjust the pH of the water sample to neutral if necessary.

-

Spike the water sample with surrogate standards.

3. SPE Procedure:

-

Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water through the sorbent. Do not allow the sorbent to go dry.

-

Sample Loading: Load the water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Washing: After the entire sample has passed through, wash the cartridge with deionized water to remove interfering hydrophilic compounds.

-

Drying: Dry the SPE cartridge by drawing air or nitrogen through it for 10-20 minutes.

-

Elution: Elute the trapped HCQs from the cartridge with an appropriate solvent, such as dichloromethane or ethyl acetate. A common approach is to use two small aliquots of the solvent (e.g., 2 x 5 mL).

-

Collect the eluate in a concentrator tube.

4. Extract Concentration and Cleanup:

-

Concentrate the eluate to approximately 1 mL using a nitrogen evaporation system.

-

Proceed with a cleanup step as described in Protocol 3.

Protocol 3: Extract Cleanup using Solid-Phase Extraction (SPE)

This protocol is essential for removing co-extracted interfering compounds from the initial extract before instrumental analysis.

1. Materials and Reagents:

-

SPE cartridges (e.g., Florisil®, silica gel, or activated carbon)

-

SPE vacuum manifold

-

Solvents: Hexane, Dichloromethane (DCM) (pesticide grade or equivalent)

-

Anhydrous sodium sulfate

-

Concentrator tube

-

Nitrogen evaporation system

2. Cleanup Procedure:

-

Place a small amount of anhydrous sodium sulfate on top of the SPE cartridge packing to remove any residual water from the extract.

-

Conditioning: Condition the SPE cartridge with hexane.

-

Sample Loading: Carefully transfer the concentrated extract from Protocol 1 or 2 onto the top of the SPE cartridge.

-

Elution:

-

Fraction 1 (less polar compounds): Elute with hexane. This fraction will contain PCBs and other less polar compounds.

-

Fraction 2 (more polar compounds): Elute with a more polar solvent or solvent mixture, such as hexane:dichloromethane. HCQs are expected to elute in this fraction. The exact solvent composition and volume should be optimized.

-

-

Collect the desired fraction(s) in a clean concentrator tube.

3. Final Concentration:

-

Concentrate the cleaned extract to a final volume of 1 mL or less using a nitrogen evaporation system.

-

The extract is now ready for instrumental analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).

Mandatory Visualization

Experimental Workflow for HCQ Extraction from Soil/Sediment

Caption: Workflow for HCQ extraction from soil/sediment.

Logical Relationship of Extraction and Cleanup Steps

Caption: Key stages in the analysis of HCQs.

References

Application Notes and Protocols for the Quantification of Hexachloroquaterphenyl in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexachloroquaterphenyls (HCQs) are a class of polychlorinated aromatic hydrocarbons that, like their better-known relatives, polychlorinated biphenyls (PCBs) and polychlorinated terphenyls (PCTs), are persistent organic pollutants (POPs). Due to their chemical stability and resistance to degradation, they can accumulate in the environment, posing potential risks to ecosystems and human health. Accurate and sensitive quantification of HCQs in environmental matrices such as soil and water is crucial for monitoring their presence, understanding their fate and transport, and assessing potential exposure risks.

This document provides a detailed set of application notes and protocols for the quantification of Hexachloroquaterphenyl in soil and water samples. In the absence of standardized methods specifically for HCQs, the following protocols are adapted from well-established and validated methods for the analysis of PCBs and other similar polychlorinated compounds. The primary analytical technique described is Gas Chromatography-Mass Spectrometry (GC-MS), which offers the high selectivity and sensitivity required for trace-level analysis of these compounds.

Principle of the Method

The quantification of Hexachloroquaterphenyl in soil and water samples generally follows a three-step process:

-

Extraction: The HCQs are first isolated from the sample matrix (soil or water) using an appropriate solvent and extraction technique. Common methods include Solid-Phase Extraction (SPE) for water samples and Soxhlet, Accelerated Solvent Extraction (ASE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for soil samples.

-

Cleanup: The resulting extract is then purified to remove interfering co-extracted substances that could affect the accuracy of the analysis. This is typically achieved using column chromatography with adsorbents like silica gel or Florisil.

-

Instrumental Analysis: The purified extract is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The gas chromatograph separates the different components of the mixture, and the mass spectrometer detects and quantifies the target HCQ congeners based on their specific mass-to-charge ratios.[1][2]

Experimental Protocols

Sample Collection and Storage

Soil:

-

Collect surface soil samples (0-15 cm depth) using a stainless-steel auger or trowel.

-

Homogenize the collected soil by sieving through a 2 mm stainless-steel sieve.

-

Store samples in amber glass jars with Teflon-lined caps at 4°C until analysis.

Water:

-

Collect water samples in 1-liter amber glass bottles.

-

To prevent degradation of the analytes, it may be necessary to add a preservative, such as hydrochloric acid, to lower the pH.

-

Store samples at 4°C and extract within 7 days of collection.

Sample Preparation and Extraction

2.1. Water Sample Extraction (Solid-Phase Extraction - SPE)

-

Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

-

Sample Loading: Pass 1 liter of the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

-

Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any remaining interfering substances.

-

Cartridge Drying: Dry the cartridge by drawing air through it for 30 minutes using a vacuum manifold.

-

Elution: Elute the trapped HCQs from the cartridge by passing 10 mL of ethyl acetate through it.

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2.2. Soil Sample Extraction (Accelerated Solvent Extraction - ASE)

-

Sample Preparation: Mix 10 g of the homogenized soil sample with an equal amount of diatomaceous earth and place it in an ASE extraction cell.

-

Extraction Parameters:

-

Solvent: Hexane/Acetone (1:1, v/v)

-

Temperature: 100°C

-

Pressure: 1500 psi

-

Static Time: 5 minutes

-

Number of Cycles: 2

-

-

Collection: Collect the extract in a vial.

-

Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

Extract Cleanup

-

Column Preparation: Prepare a cleanup column by packing a glass column (1 cm internal diameter) with 2 g of activated silica gel (activated at 130°C for 16 hours) topped with 1 cm of anhydrous sodium sulfate.

-

Pre-washing: Pre-wash the column with 20 mL of hexane.

-

Sample Loading: Load the 1 mL concentrated extract onto the top of the column.

-

Elution: Elute the HCQs from the column with 50 mL of hexane.

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen and transfer to a GC vial for analysis.

GC-MS Analysis

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.

GC Conditions (Adapted from PCB analysis):

-

Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Inlet Temperature: 280°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. For quantitative analysis, SIM mode is recommended, monitoring characteristic ions for HCQs. Due to the lack of specific mass spectra for HCQs, it is recommended to first perform a full scan analysis of an HCQ standard (if available) to determine the molecular ion and major fragment ions to be used in the SIM method. The fragmentation of polychlorinated compounds typically involves the loss of chlorine atoms.

Data Presentation

The quantitative data for Hexachloroquaterphenyl in soil and water samples should be summarized in clear and structured tables. As there is a lack of published data for HCQs in environmental matrices, the following tables present typical quantitative data for the closely related Polychlorinated Biphenyls (PCBs) to provide a reference for expected performance. A single data point for Polychlorinated Quaterphenyls (PCQs) found in a poisoning incident is also included for context.

Table 1: Typical Quantitative Data for PCBs in Soil and Water

| Parameter | Soil | Water | Reference |

| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg | 0.5 - 5.0 ng/L | [1] |

| Limit of Quantitation (LOQ) | 0.5 - 5.0 µg/kg | 2.0 - 20.0 ng/L | [1] |

| Recovery | 80 - 110% | 75 - 115% | [1] |

| Relative Standard Deviation (RSD) | < 15% | < 20% | [1] |

Table 2: Reported Concentrations of Polychlorinated Quaterphenyls (PCQs) in Contaminated Rice-Bran Oil

| Matrix | Concentration Range | Reference |

| Rice-Bran Oil | 25 - 53 ppm | [3] |

Note: The data in Table 1 is for PCBs and should be considered as an estimate of the performance that could be achieved for HCQs with a well-optimized method. The data in Table 2 is for PCQs in a highly contaminated food matrix and not an environmental sample.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the quantification of Hexachloroquaterphenyl in soil and water samples.

Caption: Experimental workflow for HCQ analysis.

Conclusion

The provided application notes and protocols offer a comprehensive starting point for the quantification of Hexachloroquaterphenyl in soil and water. The methodologies are based on established and reliable techniques for similar persistent organic pollutants. It is important to note that due to the limited availability of specific analytical standards and reference materials for HCQs, method development and validation will be a critical step. This includes determining the appropriate GC-MS parameters for the specific HCQ congeners of interest and validating the extraction and cleanup procedures to ensure accurate and precise results. Researchers are encouraged to use these notes as a foundation and adapt the protocols as necessary based on their specific instrumentation and analytical requirements.

References

- 1. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Polychlorinated biphenyls, dibenzofurans and quaterphenyls in toxic rice-bran oil and in the blood and tissues of patients with PCB poisoning (Yu-Cheng) in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Analysis of Hexachloroquaterphenyls in Biological Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexachloroquaterphenyls (HCQs) are a subclass of polychlorinated quaterphenyls (PCQs), which are persistent organic pollutants (POPs) structurally related to polychlorinated biphenyls (PCBs). Due to their lipophilic nature and resistance to degradation, HCQs can bioaccumulate in the fatty tissues of organisms, including humans. Monitoring the levels of these compounds in biological matrices is crucial for assessing exposure and understanding their potential toxicological effects. This document provides a detailed protocol for the extraction, cleanup, and analysis of HCQs in biological tissues, primarily adapted from established methods for PCBs and other related compounds due to the limited availability of specific data for HCQs.

Quantitative Data Summary

Data on the concentration of hexachloroquaterphenyls in biological tissues are scarce in publicly available literature. The following table summarizes representative data for total polychlorinated quaterphenyls (PCQs) found in human blood following an exposure event. Researchers should note that concentrations can vary significantly based on the level and duration of exposure, as well as the specific congener distribution.

| Biological Matrix | Analyte | Concentration (mean ± SD) | Population |